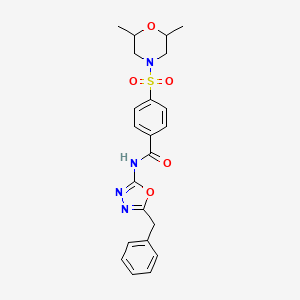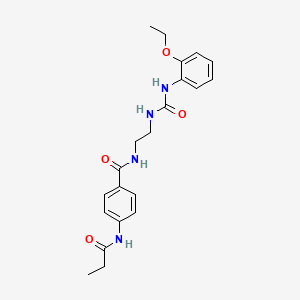
Tetrabutylammonium 3-iodo phenyltrifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrabutylammonium compounds, while not explicitly detailed for the 3-iodo phenyltrifluoroborate derivative, can be inferred from the synthesis of related compounds. For instance, tetrabutylammonium difluorotriphenylstannate was prepared on a multigram scale, highlighting the potential for scalable synthesis of such compounds . This suggests that similar methodologies could potentially be applied to synthesize tetrabutylammonium 3-iodo phenyltrifluoroborate.
Molecular Structure Analysis
The molecular structure of tetrabutylammonium compounds is characterized by the presence of a central atom or ion surrounded by organic groups. For example, tetrabutylammonium tetraphenylaurate(III) features a square-planar arrangement of phenyl rings around a central gold atom . This indicates that tetrabutylammonium compounds can support a variety of coordination geometries, which may also be true for the 3-iodo phenyltrifluoroborate derivative.
Chemical Reactions Analysis
Tetrabutylammonium compounds are involved in various chemical reactions. For example, tetrabutylammonium bromide catalyzed the trifluoromethylation and cyclization of o-aralkynylaryl aldehydes . This demonstrates the catalytic versatility of tetrabutylammonium salts in promoting different types of chemical transformations, which could extend to reactions involving tetrabutylammonium 3-iodo phenyltrifluoroborate.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrabutylammonium compounds can be quite diverse. For instance, tetrabutylammonium difluorotriphenylstannate is described as a thermally stable, non-hygroscopic crystalline complex , suggesting that tetrabutylammonium 3-iodo phenyltrifluoroborate might also exhibit stability and resistance to moisture. The crystal structures of these compounds often reveal intricate coordination spheres and can exhibit various geometries, such as square antiprismatic . Magnetic characteristics of tetrabutylammonium tetrahalogenoferrates(III) have also been studied, indicating that these compounds can have interesting magnetic properties .
科学的研究の応用
Catalysis and Synthesis
- TBAF-catalyzed Synthesis : Tetrabutylammonium fluoride (TBAF) acts as an efficient catalyst in the [3 + 2] cycloaddition reaction of organic nitriles with trimethylsilyl azide, leading to the formation of 5-substituted 1H-tetrazoles under solventless conditions with high yields (80-97%) (Amantini et al., 2004).
- Fluoride Ion Promoted Deprotection : Utilizing Tetrabutylammonium fluoride for the deprotection and transesterification in nucleotide triesters has shown to remove protective groups from nucleotides, offering a pathway to a variety of phosphate esters (Ogilvie & Beaucage, 1979).
- Chemoselective Bromodeboronation : Tetrabutylammonium tribromide (TBATB) is identified as a unique reagent for bromodeboronation of organotrifluoroborates, demonstrating high regio- and chemoselectivity and tolerating a wide range of functional groups. This methodology provides an efficient route to (Z)-dibromoalkenes from terminal alkynes (Yao et al., 2010).
Functional Materials and Analytical Chemistry
- Electrochemical Studies : Research into the diffusion overvoltage at the interface between two non-miscible solutions involving tetrabutylammonium salts has contributed to understanding the electrochemical behavior of interfaces, which is crucial for the development of sensors and batteries (Gavach & Henry, 1974).
- Incorporation in Solar Cells : Quaternary ammonium salts, including tetrabutylammonium variants, have been incorporated into perovskite solar cells as part of the electron transporting layer, enhancing device efficiency through improved charge transfer and electron mobility (Yan, Huang, & Yang, 2017).
Novel Reagents and Methodologies
- Fluoride Sources for Silicon-Carbon Bond Cleavage : The utilization of tetrabutylammonium triphenyldifluorosilicate as a fluoride source for cleaving silicon-carbon bonds has opened new avenues for generating in situ carbanions, facilitating a variety of electrophilic couplings (Pilcher & DeShong, 1996).
特性
IUPAC Name |
tetrabutylazanium;trifluoro-(3-iodophenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF3I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)5-2-1-3-6(11)4-5/h5-16H2,1-4H3;1-4H/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSBUCCWJNIMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)I)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF3IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium 3-iodo phenyltrifluoroborate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2519775.png)
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2519777.png)

![2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2519780.png)
![2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2519784.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B2519787.png)


![(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2519791.png)



![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)